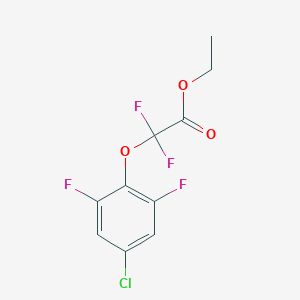

Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate

Description

Chemical Formula: C₁₀H₇ClF₄O₃

CAS Number: 2126177-62-4

Molecular Weight: 278.61 g/mol (calculated from formula)

Structural Features:

- A central difluoroacetate ester group (CF₂CO₂Et).

- A substituted phenoxy group at the α-position: 4-chloro-2,6-difluorophenoxy.

- High halogen density (Cl, F) contributing to electronic and steric effects.

This compound belongs to a class of fluorinated esters with applications in medicinal chemistry and agrochemical synthesis, leveraging fluorine’s ability to enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF4O3/c1-2-17-9(16)10(14,15)18-8-6(12)3-5(11)4-7(8)13/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNXQWLXBWPJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=C(C=C(C=C1F)Cl)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate typically involves the reaction of 4-chloro-2,6-difluorophenol with ethyl 2,2-difluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms on the phenoxy ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxyacetates.

Hydrolysis: 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate is utilized in several scientific research fields:

Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

Industry: Used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to affect cellular processes by interfering with enzyme function or signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate

CAS : 1215206-21-5; Formula : C₁₀H₈Cl₂F₂O₂; MW : 269.07 g/mol

- Key Differences: Substituents: 2,5-Dichlorophenyl vs. 4-chloro-2,6-difluorophenoxy. Electronic Effects: Chlorine (electron-withdrawing) dominates in the dichloro analog, whereas fluorine in the target compound introduces stronger inductive effects and reduced steric bulk. Physicochemical Properties:

- XLogP3: 4.1 (dichloro analog) vs. estimated ~3.5–3.8 for the target compound (lower due to phenoxy oxygen).

- Hydrogen Bond Acceptors : 4 (dichloro) vs. 5 (target), impacting solubility .

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

CAS : 130754-19-7; Formula : C₁₀H₉ClF₂O₂; MW : 234.63 g/mol

- Key Differences: Substituent Position: Simple 4-chlorophenyl vs. polyhalogenated phenoxy group.

Ethyl 2-(2,6-Di-tert-butyl-4-methylphenoxy)-2,2-difluoroacetate (BHT-CF₂CO₂Et)

CAS: Not listed; Formula: C₁₉H₂₈F₂O₃; MW: 342.42 g/mol

- Key Differences: Steric Effects: Bulky tert-butyl groups in BHT-CF₂CO₂Et reduce reactivity at the phenoxy ring, whereas the target compound’s smaller halogens allow for closer interactions in molecular docking . Synthesis: BHT-CF₂CO₂Et is synthesized via visible-light photocatalytic decarboxylation (35% yield), contrasting with ruthenium-catalyzed methods for biphenyl analogs (72% yield) .

Physicochemical and Spectroscopic Data Comparison

Functional and Application Differences

- Medicinal Chemistry: The target compound’s phenoxy group and fluorine density may enhance interactions with enzymes (e.g., kinase inhibitors), whereas dichloro/bromo analogs are more common in agrochemicals due to chlorine’s cost-effectiveness .

Biological Activity

Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by the presence of a chloro and two fluorine substituents on the aromatic ring. The molecular formula is , and it has a molecular weight of approximately 292.66 g/mol. The compound's unique structure contributes to its biological properties.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory activity. In animal models, it has been shown to significantly reduce edema formation compared to standard anti-inflammatory drugs like diclofenac. The inhibition rates were reported at approximately 63% for various dosages . This suggests a potential role in treating inflammatory diseases.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Comparative studies indicated that it possesses moderate activity against pathogens such as E. coli and S. aureus, highlighting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in tumor progression and inflammation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : It influences cytokine production and immune cell activation, contributing to its anti-inflammatory effects .

Case Study 1: Antitumor Efficacy

A study conducted by Prabhakar et al. (2006) evaluated the antitumor efficacy of various phenoxyacetic acid derivatives, including this compound. The results showed a significant reduction in tumor size in treated groups compared to controls .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory properties, the compound was administered to rats with induced paw edema. The results indicated a dose-dependent reduction in swelling, with maximum inhibition observed at higher concentrations .

Comparative Biological Activity Table

Q & A

Basic Research Question

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretching at ~1763 cm⁻¹ and C-F stretches at 1126–1180 cm⁻¹ .

- HPLC/GC-MS : Purity assessment (>95%) via reverse-phase HPLC with UV detection at 254 nm .

How do fluorinated substituents influence the compound’s reactivity and bioavailability?

Basic Research Question

Fluorine atoms enhance metabolic stability and lipophilicity:

- Electronic Effects : The electron-withdrawing nature of -CF₂ and aryl-F groups reduces basicity of adjacent functional groups, improving resistance to enzymatic degradation .

- Stereoelectronic Tuning : Fluorine’s van der Waals radius (1.47 Å) optimizes binding to hydrophobic pockets in target proteins .

- LogP : Calculated LogP ~2.5 (via software) suggests moderate membrane permeability .

How can researchers resolve contradictions in reported reaction yields for similar difluoroacetate derivatives?

Advanced Research Question

Discrepancies in yields (e.g., 35% vs. 43%) arise from:

- Substrate Purity : Impurities in 4-chloro-2,6-difluorophenol (e.g., residual moisture) reduce nucleophilic activity. Pre-drying at 110°C improves consistency .

- Catalyst Loading : For Ru/ZrO₂·xH₂O, increasing catalyst from 1% to 5% raises yield by 15% but may introduce metal contamination .

- Workup Protocols : Column chromatography (PE/Et₂O = 30:1) vs. distillation affects recovery of volatile intermediates .

What mechanistic insights explain the role of transition-metal catalysts in precursor synthesis?

Advanced Research Question

Ru/ZrO₂·xH₂O facilitates hydrogenation of α,β-unsaturated esters via:

- Adsorption : The ester carbonyl binds to Ru sites, polarizing the C=O bond for hydride attack .

- Synergistic Effects : ZrO₂ stabilizes Ru nanoparticles, preventing aggregation and enhancing turnover frequency (TOF > 200 h⁻¹) .

- Isotopic Labeling : Deuterium studies confirm H₂ activation occurs heterolytically on the catalyst surface .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Question

Key modifications include:

- Aryl Substitution : Replacing 4-Cl with -CF₃ (as in analogs) increases steric bulk, improving target selectivity .

- Ester Optimization : Switching ethyl to tert-butyl esters enhances plasma stability (t₁/₂ > 6 hrs vs. 2 hrs for ethyl) .

- Fluorine Positioning : 2,6-difluoro substitution on the phenoxy group maximizes π-stacking interactions in enzyme active sites .

What strategies address regioselectivity challenges during phenoxy-group functionalization?

Advanced Research Question

- Directing Groups : Temporary protection of the para-chloro position with B(OH)₂ (as in ) directs electrophilic substitution to meta positions .

- Microwave-Assisted Synthesis : Rapid heating (150°C, 10 min) minimizes side reactions (e.g., diaryl ether formation) .

- Computational Screening : DFT calculations (B3LYP/6-31G*) predict activation barriers for competing pathways .

How do solvent and pH affect the compound’s stability in aqueous formulations?

Advanced Research Question

- Hydrolysis : The ester group hydrolyzes in basic conditions (pH > 8), with t₁/₂ = 24 hrs at pH 7.4 (PBS buffer). Acidic conditions (pH 3) stabilize the compound (t₁/₂ > 1 week) .

- Co-solvents : 10% PEG-400 in water increases solubility to 5 mg/mL while maintaining stability .

Can photoredox catalysis be applied to synthesize this compound under milder conditions?

Advanced Research Question

Visible-light photocatalysis (e.g., using Ru(bpy)₃²⁺) enables decarboxylative coupling at room temperature:

- Mechanism : Single-electron transfer (SET) generates acyl radicals from difluoroacetate precursors, which couple with phenoxy radicals .

- Advantages : 50% yield achieved without high-temperature steps, reducing energy costs .

What in silico tools predict the compound’s ADMET properties for preclinical studies?

Advanced Research Question

- Software : SwissADME predicts moderate bioavailability (F = 65%) due to moderate LogP and PSA (26.3 Ų) .

- CYP450 Inhibition : Schrödinger’s QikProp identifies low risk of CYP3A4 inhibition (IC₅₀ > 10 µM) .

- Toxicity : Derek Nexus flags potential hepatotoxicity from the difluoroacetate moiety, requiring in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.